2-Hydroxyethyl nortadalafil

Description

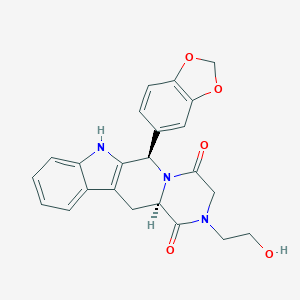

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c27-8-7-25-11-20(28)26-17(23(25)29)10-15-14-3-1-2-4-16(14)24-21(15)22(26)13-5-6-18-19(9-13)31-12-30-18/h1-6,9,17,22,24,27H,7-8,10-12H2/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBODWGORDEZOC-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639860-36-8 | |

| Record name | 2-Hydroxyethyl nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639860368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT4A2T6955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Structural Elucidation of 2 Hydroxyethyl Nortadalafil

Advanced Spectroscopic Methodologies for Structural Characterization

The definitive determination of the molecular structure of 2-Hydroxyethyl nortadalafil (B1662904) relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govtandfonline.com These methods provide complementary information, allowing for a comprehensive and unambiguous structural assignment.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. tandfonline.com

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule. In the case of 2-Hydroxyethyl nortadalafil, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the benzodioxole and indole (B1671886) ring systems, as well as the aliphatic protons of the pyrazinopyridoindole core and the newly introduced hydroxyethyl (B10761427) group. nih.gov For instance, a notable signal at a chemical shift of approximately 6.16 ppm in deuterated dichloromethane (B109758) (CD2Cl2) has been attributed to the H6 proton of the tadalafil (B1681874) analogue framework. researchgate.netresearchgate.net

The ¹³C NMR spectrum complements the ¹H data by showing the chemical shifts of all carbon atoms, confirming the presence of the carbonyl groups in the diketopiperazine ring and the carbons of the hydroxyethyl substituent. nih.gov Together, these 1D spectra provide a foundational map of the molecule's constituent parts.

To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are indispensable. These techniques reveal correlations between different nuclei, establishing the connectivity and spatial relationships within the molecule. tandfonline.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comyoutube.comprinceton.edu For this compound, COSY would confirm the spin-spin coupling network within the hydroxyethyl group (-CH2-CH2-OH) and the connectivity of protons within the core heterocyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. youtube.comyoutube.comprinceton.edu This is crucial for definitively assigning each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons that are two or three bonds apart. youtube.comyoutube.comprinceton.edu This is particularly powerful for piecing together different fragments of the molecule, for instance, by showing the correlation between the protons of the hydroxyethyl group and the nitrogen atom of the diketopiperazine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. youtube.comresearchgate.net This is vital for determining the stereochemistry of the molecule, confirming the relative orientation of substituents on the chiral centers of the pyrazinopyridoindole ring system. sci-hub.st

The choice of a suitable deuterated solvent is critical for obtaining high-quality NMR spectra. The solvent must dissolve the compound of interest and should not have signals that overlap with key analyte resonances. For this compound, various deuterated solvents have been utilized, including deuterated dichloromethane (CD2Cl2) and deuterated chloroform (B151607) (CDCl3). researchgate.netresearchgate.netsci-hub.st The selection depends on the specific NMR experiment being performed and the solubility characteristics of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool that provides the precise mass of a molecule, which in turn allows for the determination of its elemental formula. tandfonline.com

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions. sci-hub.ru In the case of this compound, ESI-MS analysis reveals a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 420.15614. nih.govresearchgate.net This accurate mass measurement corresponds to the elemental formula C23H22N3O5, providing the first crucial piece of evidence for the compound's identity. nih.gov

Tandem mass spectrometry (MS/MS or MSn) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. sci-hub.stsci-hub.ru The fragmentation pathways of this compound have been studied to confirm its structure. The fragmentation data suggests that the modification from tadalafil occurs at the N-methyl group on the pyrazinopyridoindole-1,4-dione moiety, which is replaced by a hydroxyethyl group. nih.govresearchgate.net This is evidenced by the observation of specific fragment ions that are consistent with the loss of the hydroxyethyl group and other characteristic cleavages of the tadalafil core structure.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Confirmatory Analysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for the confirmatory analysis of this compound. uts.edu.au This powerful hyphenated method combines the separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry.

In the analysis of this compound, LC-HRMS provides an accurate mass measurement of the protonated molecule [M+H]⁺. This has been reported to be m/z 420.15614, which corresponds to the molecular formula C₂₃H₂₂N₃O₅. nih.govresearchgate.net The high accuracy of this measurement, often with an error of less than 5 parts per million (ppm), allows for the unambiguous determination of the elemental composition, a critical step in identifying an unknown compound. nih.govnih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments within the LC-HRMS workflow provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. For tadalafil and its analogues, common fragment ions are observed at m/z 169 and 135, which are attributed to the pyridine-indole ring system of the molecule. nih.govresearchgate.net The fragmentation data for this compound suggested that the modification from the parent tadalafil structure occurred at the N-methyl group on the pyrazinopyridoindole-1,4-dione moiety. nih.govresearchgate.net The development of LC-HRMS methods has been crucial for the screening and identification of undeclared phosphodiesterase type 5 (PDE-5) inhibitors and their analogues in various products. uts.edu.auresearchgate.net

Table 1: LC-HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₁N₃O₅ | nih.gov |

| Protonated Molecular Ion [M+H]⁺ | m/z 420.15614 | nih.govresearchgate.net |

| Mass Error | 1.77235 ppm | nih.govresearchgate.net |

| Key Fragment Ions | m/z 169, 135 | nih.govresearchgate.net |

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) Applications

For even higher resolution and mass accuracy, Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can be employed. This technique offers unparalleled resolving power, enabling the fine separation of ions with very similar mass-to-charge ratios. While specific application data for this compound using FT-ICR-MS is not extensively detailed in the provided results, the technique is a powerful tool for the structural elucidation of complex molecules and has been used for other tadalafil analogues. researchgate.netsci-hub.ru

The ultra-high resolution of FT-ICR-MS is particularly valuable in non-target screening to identify unknown compounds in complex matrices. unipd.it The development of 2D FT-ICR/MS methods, which can provide structural information on complex samples, holds promise for future detailed analyses of compounds like this compound. anr.fr

Infrared (IR) Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is obtained, which acts as a molecular fingerprint.

While a specific IR spectrum for this compound is not detailed in the provided search results, the technique is instrumental in confirming the presence of key functional groups. For instance, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group from the hydroxyethyl substituent, the carbonyl (C=O) groups in the dione (B5365651) ring, and the N-H and C-H bonds present in the molecule. frontiersin.orgresearchgate.netnih.gov The presence of the hydroxyl group, in particular, would be a key distinguishing feature from tadalafil. The combination of IR spectroscopy with other techniques like NMR and mass spectrometry is crucial for the complete structural elucidation of new analogues. researchgate.nettandfonline.com

Comparative Structural Analysis of this compound with Tadalafil Core

The core structure of this compound is built upon the pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione backbone, which it shares with its parent compound, tadalafil. ontosight.ai Both molecules also possess the characteristic 6-(1,3-benzodioxol-5-yl) moiety. ontosight.ai

The key structural difference lies in the substituent at the nitrogen atom of the piperazine-2,5-dione ring. In tadalafil, this position is occupied by a methyl (-CH₃) group. In this compound, this methyl group is replaced by a 2-hydroxyethyl (-CH₂CH₂OH) group. nih.govresearchgate.net This modification results in an increased molecular weight and the introduction of a hydroxyl group, which can participate in hydrogen bonding.

Table 2: Structural Comparison of Tadalafil and this compound

| Feature | Tadalafil | This compound |

| Core Structure | Pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | Pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |

| Substituent at Piperazine-2,5-dione Nitrogen | Methyl (-CH₃) | 2-Hydroxyethyl (-CH₂CH₂OH) |

| Molecular Formula | C₂₂H₁₉N₃O₄ | C₂₃H₂₁N₃O₅ |

| Molecular Weight | ~389.4 g/mol | ~419.44 g/mol |

Elucidation of Structural Modifications and Substituent Position (e.g., Hydroxyethyl Group on Pyrazinopyridoindole-1,4-dione)

The precise location of the hydroxyethyl group on the pyrazinopyridoindole-1,4-dione core of this compound was determined through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass spectral fragmentation data initially suggested that the modification occurred in place of the methyl group on the pyrazinopyridoindole-1,4-dione of tadalafil. nih.govresearchgate.net This hypothesis was then definitively confirmed by NMR analysis. NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of the connectivity and the exact position of the -CH₂CH₂OH group. The analysis indicated that the substituent was indeed a hydroxyethyl group attached to the nitrogen of the piperazinedione ring. nih.govresearchgate.net This substitution of the N-methyl group with a 2-hydroxyethyl moiety is the defining structural modification of this tadalafil analogue.

Synthetic Chemistry and Derivatization Research

Proposed and Demonstrated Synthetic Pathways for 2-Hydroxyethyl Nortadalafil (B1662904) Formation

2-Hydroxyethyl nortadalafil is a derivative of nortadalafil, which itself is the N-demethylated core of tadalafil (B1681874). The formation of this compound, therefore, involves the introduction of a 2-hydroxyethyl group onto the nitrogen atom of the piperazinedione ring of the nortadalafil scaffold.

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure suggests a straightforward N-alkylation reaction as the most probable synthetic route. This proposed pathway would begin with nortadalafil as the starting material. Nortadalafil can be reacted with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, in the presence of a base. The base serves to deprotonate the secondary amine of the piperazinedione ring, creating a more nucleophilic species that then attacks the electrophilic carbon, resulting in the formation of the N-C bond and yielding this compound.

The existence of this compound and other N-substituted analogues like N-benzyl tadalafil and N-cyclopentyl nortadalafil, often found in illicit dietary supplements, suggests that such derivatization reactions are actively employed. researchgate.net These analogues are likely synthesized to circumvent detection by standard analytical tests targeting only the parent drug, tadalafil. jst.go.jp

Chemical Transformation and Derivatization Strategies for Tadalafil Analogues

The tadalafil molecular framework offers several sites for chemical modification, leading to a wide array of derivatives. Research and clandestine synthesis have explored these possibilities extensively, resulting in numerous analogues. These transformations are generally aimed at altering the molecule's properties while maintaining its core structure.

Key derivatization strategies include:

N-Substitution on the Piperazinedione Ring : This is the most common modification. The N-methyl group of tadalafil is replaced with various other functional groups. For example, removing the methyl group yields nortadalafil. nih.govtandfonline.com This secondary amine can then be alkylated or acylated to produce new analogues, such as this compound, acetaminotadalafil (B569533), and bisprenortadalafil. researchgate.netnih.govresearchgate.net Other examples include the synthesis of N-benzyl and N-cyclopentyl nortadalafil. researchgate.net

Modification of the Piperazinedione Ring : More complex strategies involve altering the heterocyclic ring system itself. Researchers have synthesized analogues where the six-membered piperazinedione ring is reduced to a five-membered imidazolidinedione or thioxoimidazolinone. nih.gov

Substitution on the Aromatic Moieties : Another approach involves adding substituents to the aromatic rings of the tadalafil structure. The synthesis of analogues with a bromine atom on the benzodioxole moiety has been reported. mdpi.com

Dimerization : Dimeric tadalafil analogues, where two tadalafil precursor units are linked, have also been identified. jst.go.jp These are often formed as by-products during the synthesis of monomeric analogues when purification is inadequate. jst.go.jp

Derivatization for Analytical Purposes : Chemical transformation is also used to aid in the analysis of these compounds. For instance, hydroxylated analogues like hydroxyvardenafil can be subjected to trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility and improve their detection by gas chromatography-mass spectrometry (GC-MS). oak.go.kr

Table 1: Examples of Derivatization Strategies for Tadalafil Analogues To view the data, click on the headers to sort or use the search bar to filter.

| Derivatization Strategy | Starting Moiety | Reagent/Process | Resulting Analogue | Reference(s) |

|---|---|---|---|---|

| N-Demethylation | Tadalafil | Chemical Removal | Nortadalafil | nih.gov, tandfonline.com |

| N-Hydroxyalkylation | Nortadalafil | 2-bromoethanol (proposed) | This compound | researchgate.net |

| N-Acetylation | Aminotadalafil | Acetylating Agent | Acetaminotadalafil | researchgate.net |

| N-Alkylation | Nortadalafil | Isopropylating Agent | N-isopropyl tadalafil | researchgate.net |

| N-Benzylation | Diketopiperazine intermediate | 5-(bromomethyl)benzo[d] nih.govtandfonline.comdioxole | N-benzylated derivatives | mdpi.com |

| Ring Contraction | Beta-carboline intermediate | Ethyl isocyanate | Imidazolidinedione analogue | nih.gov |

| Dimerization | Chloroacetamide precursor | Dialkylation of amines | Dimeric tadalafil analogues | jst.go.jp |

Isolation and Purification Methodologies for Synthetic and Analogous Compounds

The successful synthesis and identification of this compound and its analogues are critically dependent on effective isolation and purification techniques. Given that these compounds are often found in complex matrices such as herbal supplements or as part of a mixture of synthetic by-products, multi-step purification is common.

Semi-preparative HPLC is a cornerstone technique for the isolation of tadalafil analogues from complex mixtures. researchgate.netnih.gov It is frequently employed to purify compounds found in adulterated health products for subsequent structural elucidation. tandfonline.comresearchgate.nettandfonline.com The method offers high resolution, allowing for the separation of structurally similar analogues.

Researchers have successfully isolated compounds like bisprenortadalafil and acetaminotadalafil using this technique. nih.govresearchgate.net A typical setup involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. tandfonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the specific ratio adjusted to achieve optimal separation. tandfonline.com

Table 2: Reported Semi-Preparative HPLC Conditions for Tadalafil Analogue Isolation To view the data, click on the headers to sort or use the search bar to filter.

| Analogue Isolated | Column Type | Mobile Phase | Flow Rate | Detection | Reference(s) |

|---|---|---|---|---|---|

| Unnamed Tadalafil Analogue | Agilent Zorbax SB-C18 | 50% Acetonitrile / 50% Water | 2 mL/min | Diode-Array Detector | tandfonline.com |

| Bisprenortadalafil | Not specified | Not specified | Not specified | 291 nm | tandfonline.com |

| Acetaminotadalafil | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Column chromatography is a fundamental and widely used purification method in the synthesis of tadalafil analogues. mdpi.comnih.gov It is particularly useful for large-scale purification and for separating compounds with significant differences in polarity. This technique is often used to purify both final products and key intermediates during a multi-step synthesis. jst.go.jpmdpi.com

The standard stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of non-polar and polar organic solvents, such as hexane (B92381) and ethyl acetate. jst.go.jpmdpi.com By carefully selecting the solvent system, chemists can effectively separate the target compound from unreacted starting materials and by-products. For example, column chromatography has been used to purify aminotadalafil and N-phenylpropenyltadalafil from supplement extracts and synthetic reaction mixtures. nih.govnih.gov The progress of the separation is commonly monitored by thin-layer chromatography (TLC). mdpi.com

Preparative Thin Layer Chromatography (TLC) serves as another valuable method for the isolation of tadalafil analogues. nih.govresearchgate.net While it handles smaller quantities compared to column chromatography, it can offer a rapid and effective means of purification. In this technique, the crude mixture is applied as a band onto a large TLC plate coated with silica gel. The plate is developed in a suitable solvent system, and once the components are separated, the band corresponding to the desired compound is scraped off the plate. The pure compound is then extracted from the silica gel with an appropriate solvent.

This method has been successfully used to isolate tadalafil analogues from dietary supplements for structural identification. nih.govresearchgate.netresearchgate.net For instance, the structure of a tadalafil analogue, methyl-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, was elucidated after isolation via preparative TLC. nih.govresearchgate.net

Pharmacological Activity and Structure Activity Relationship Sar Studies: in Vitro and Theoretical Perspectives

In Vitro Evaluation of Phosphodiesterase-5 Enzyme Inhibition by 2-Hydroxyethyl Nortadalafil (B1662904)

2-Hydroxyethyl nortadalafil has been identified as an analogue of tadalafil (B1681874), a well-established, selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme nih.gov. The compound was discovered during the screening of a dietary supplement and was structurally characterized using methods including nuclear magnetic resonance (NMR) and mass spectrometry (LC-MS) nih.gov. Its structure features the core hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold common to tadalafil, but with a 2-hydroxyethyl group attached to the nitrogen at position 2 (N-2) of the piperazinedione ring, in place of tadalafil's methyl group nih.gov.

While this compound is classified as a PDE5 inhibitor based on its structural similarity to tadalafil, specific quantitative in vitro studies detailing its potency, such as its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme, have not been reported in peer-reviewed scientific literature. Tadalafil itself is a highly potent inhibitor, with reported IC50 values in the low nanomolar range (typically 1-5 nM) mdpi.comresearchgate.net. Analogues of tadalafil are expected to exhibit PDE5 inhibitory activity, though the potency can be significantly affected by modifications to the parent structure. Therefore, this compound is presumed to be an active PDE5 inhibitor, but its precise in vitro efficacy remains to be experimentally determined.

Structure-Activity Relationship (SAR) Investigations for the Hydroxyethyl (B10761427) Modification

The structure-activity relationship (SAR) for tadalafil analogues provides critical insights into the probable activity of this compound. Research has focused on modifications at various positions, including the critical stereochemistry of the carboline core and substitutions on the piperazinedione ring.

The N-2 position of the piperazinedione ring in tadalafil projects into a relatively large, solvent-exposed pocket within the PDE5 active site researchgate.net. This orientation allows for a degree of tolerance for various substituents at this position without abolishing inhibitory activity researchgate.net. In tadalafil, this position is occupied by a small, hydrophobic methyl group.

In this compound, the methyl group is replaced by a more flexible and hydrophilic hydroxyethyl moiety (-CH2CH2OH). This modification introduces several factors that can influence its interaction with the PDE5 enzyme:

Size and Flexibility : The ethyl linker provides greater conformational flexibility compared to a methyl group, allowing the substituent to adopt various positions within the binding pocket.

Hydrophilicity : The terminal hydroxyl (-OH) group introduces a polar, hydrophilic character. This group has the potential to act as both a hydrogen bond donor and acceptor. This could enable the formation of new, favorable hydrogen bonding interactions with amino acid residues or structured water molecules at the periphery of the active site, which could enhance binding affinity researchgate.net.

Steric Factors : While the binding pocket can accommodate larger groups, excessive steric bulk can lead to clashes with surrounding residues (such as L725, F786, and L804), potentially decreasing binding potency researchgate.net. The hydroxyethyl group is relatively modest in size and is not expected to introduce significant steric hindrance.

The tadalafil molecule contains two chiral centers at positions 6 and 12a of the tetrahydro-β-carboline ring system. Pharmacological studies have unequivocally demonstrated that the stereochemistry at these centers is crucial for potent PDE5 inhibition nih.govnih.gov. High diastereospecificity is observed, with the cis-(6R,12aR) enantiomer being the most active and clinically used form of tadalafil researchgate.net.

Research on various tadalafil analogues has consistently shown that the R absolute configuration at C-6 (in the β-carboline-piperazinedione derivatives) is essential for high-affinity binding to the PDE5 active site nih.govnih.gov. Analogues synthesized with an S configuration at this position are reported to be significantly less effective or essentially inactive inhibitors mdpi.comresearchgate.net. This stereochemical preference is dictated by the specific three-dimensional arrangement of the binding pocket, which optimally accommodates the spatial orientation of the substituents in the (6R,12aR) isomer. Although the specific stereochemistry of the this compound found in dietary supplements has not always been explicitly confirmed in initial reports, chemical databases list the compound with the active (6R,12aR) configuration nih.gov. Any deviation from this optimal stereochemistry would be expected to result in a dramatic loss of PDE5 inhibitory potency.

Comparative In Vitro Potency and Selectivity Analysis with Tadalafil and Other Nortadalafil Analogues

A direct comparative analysis of this compound is limited by the absence of its published IC50 value. However, by examining the data for tadalafil and related analogues where the N-2 substituent is modified, its potential activity can be contextualized. Nortadalafil (demethyl-tadalafil) is the direct parent compound, featuring a hydrogen at the N-2 position. Other analogues with small alkyl or functionalized alkyl groups have also been synthesized and tested.

The table below compares the PDE5 inhibitory potency of tadalafil with related analogues.

| Compound | N-2 Substituent | PDE5 IC50 (nM) | Reference |

| Tadalafil | -CH₃ | ~1-5 | mdpi.com, researchgate.net |

| Nortadalafil | -H | Not Reported | medchemexpress.com |

| This compound | -CH₂CH₂OH | Not Reported | nih.gov |

| N-Fluoroethyl Tadalafil Analogue | -CH₂CH₂F | ~18.5 | researchgate.net |

| N-(Fluorocyclobutyl)methyl Tadalafil Analogue | -CH₂-(c-C₄H₆F) | ~2.1 | researchgate.net |

Data presented is for comparative purposes. IC50 values can vary based on assay conditions.

From the available data, it is evident that the N-2 position is sensitive to substitution. Replacing the methyl group of tadalafil with a fluoroethyl group resulted in a greater than 10-fold decrease in potency, suggesting that even small changes can have a significant impact researchgate.net. Conversely, a larger (fluorocyclobutyl)methyl group retained potency comparable to tadalafil, indicating a complex relationship between the size, electronics, and conformation of the substituent and its effect on binding affinity researchgate.net.

The potency of this compound would depend on whether the potential for an additional hydrogen bond from its hydroxyl group can compensate for other factors, such as increased polarity or suboptimal positioning, compared to tadalafil's simple methyl group. Without experimental data, its potency relative to tadalafil remains speculative.

Forensic and Regulatory Science Research on 2 Hydroxyethyl Nortadalafil

Development of Methodologies for Detection in Adulterated Products

The identification of novel tadalafil (B1681874) analogues like 2-Hydroxyethyl nortadalafil (B1662904) in complex matrices such as herbal supplements requires a diverse and sophisticated analytical arsenal. nih.gov Forensic laboratories have developed and employed a wide array of techniques to detect and structurally elucidate these undeclared adulterants. nih.gov

Liquid chromatography (LC) is a cornerstone for the analysis of PDE-5 inhibitors. uts.edu.au Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with ultraviolet (UV) or photodiode array (PDA) detectors, are commonly used for screening and quantification. researchgate.nettandfonline.comnih.gov However, to identify unknown or novel analogues, more advanced detection methods are necessary.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most effective approach for identifying PDE-5 inhibitors in supplements. researchgate.net High-resolution mass spectrometry (HRMS) platforms, including Quadrupole Time-of-Flight (QTOF) and Orbitrap MS, are particularly powerful. nih.govresearchgate.net These instruments provide accurate mass measurements, which aid in determining the elemental composition of an unknown compound, and offer detailed fragmentation patterns crucial for structural elucidation. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of new analogues after they have been isolated from the product matrix. nih.govresearchgate.nettandfonline.com Other spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, have also been utilized as rapid, non-destructive screening tools. nih.govnih.gov For initial, rapid screening, simpler methods like Thin-Layer Chromatography (TLC) and colorimetric tests using detector tubes have also been developed. nih.govjfda-online.comresearchgate.net

Table 1: Analytical Methodologies for the Detection of PDE-5 Inhibitor Analogues

| Technique | Principle | Application in Adulterant Screening | References |

|---|---|---|---|

| HPLC/UHPLC-UV/PDA | Separates compounds based on their interaction with a stationary phase, with detection via UV-light absorption. | Routine screening and quantification of known PDE-5 inhibitors and analogues. | researchgate.nettandfonline.comnih.gov |

| LC-MS/MS | Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. | Targeted detection and quantification of specific adulterants with high confidence. | uts.edu.aushimadzu-webapp.eutandfonline.com |

| LC-HRMS (QTOF, Orbitrap) | Provides highly accurate mass measurements of both parent and fragment ions. | Identification of unknown and novel analogues, structural elucidation, and non-targeted screening. | nih.govresearchgate.netnih.gov |

| GC-MS | Separates volatile compounds, which are then identified by their mass spectra. | Used for some analogues, but less common than LC-MS due to the low volatility of many PDE-5 inhibitors. | nih.govnih.gov |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. | Definitive structural elucidation of newly identified, isolated analogues. | nih.govresearchgate.nettandfonline.comnih.gov |

| FTIR & Raman Spectroscopy | Measures the vibrational energy of chemical bonds to identify functional groups. | Rapid, non-destructive screening of raw materials and finished products for adulteration. | nih.govnih.gov |

| TLC | A simple chromatographic technique for separating mixtures. | A low-cost, preliminary screening method to detect the presence of suspected adulterants. | tandfonline.comjfda-online.comresearchgate.net |

| SERS | A highly sensitive vibrational spectroscopy technique. | Rapid screening that can detect adulterants at realistic levels (0.1–5.0% w/w) with minimal sample preparation. | nih.govresearchgate.net |

Analytical Challenges Posed by Emerging and Novel Analogues in Forensic Chemistry

The continuous emergence of new, unapproved PDE-5 inhibitor analogues presents significant challenges for forensic and regulatory laboratories. umw.edu.pl These novel compounds are specifically designed to circumvent existing detection methods, creating a difficult environment for analysts. uts.edu.au

A primary challenge is the lack of certified reference standards for newly synthesized analogues. umw.edu.plresearchgate.net Without these standards, the definitive identification and accurate quantification of a new compound are significantly complicated. Laboratories must often resort to isolating the unknown substance and performing extensive structural elucidation using techniques like HRMS and NMR. researchgate.netnih.gov

The sheer number and structural diversity of analogues pose another hurdle. Modifications to the parent drug molecule can be subtle, yet they can significantly alter the compound's analytical properties, requiring high-resolution instrumentation to differentiate them from known substances and from each other. tandfonline.com Furthermore, any change to the molecular structure can influence the absorption, distribution, metabolism, and excretion of these analogues, potentially resulting in unknown side effects. uts.edu.au

The complex matrices of dietary supplements, which can contain a wide variety of herbal extracts, vitamins, and minerals, often cause significant interference during analysis. nih.gov This can mask the presence of adulterants or affect the accuracy of quantification. Finally, the rapid evolution of the illicit drug market means that by the time a method is developed and validated for one new analogue, several others may have already appeared, requiring a constant and proactive approach to method development. ojp.gov

Strategies for Non-Targeted and Suspected-Target Screening in Regulatory Enforcement

To combat the dynamic threat of novel adulterants, regulatory agencies are increasingly moving beyond simple targeted analysis towards more comprehensive screening strategies. uts.edu.aunih.gov These can be broadly categorized as suspected-target and non-targeted screening.

Suspected-target screening involves searching for a large, predefined list of known and expected compounds. nih.govresearchgate.net This is accomplished by creating an extensive library that includes approved PDE-5 inhibitors and all their known analogues. uts.edu.au When a sample is analyzed, typically with LC-HRMS, the data is screened against this library to identify any matches. This approach significantly expands the screening coverage beyond just the approved drugs. nih.gov

Non-targeted screening , in contrast, aims to detect any unexpected or entirely novel adulterants without a pre-existing library entry. nih.govresearchgate.net This strategy leverages the capabilities of HRMS to flag unknown compounds that exhibit characteristics common to a particular class of drugs. researchgate.net For PDE-5 inhibitor analogues, analysts can use "top-down" or "bottom-up" approaches to search for common fragmentation patterns or characteristic substructures within the massive datasets generated by HRMS. nih.govresearchgate.net

A powerful, integrated approach is the use of a tiered system. tandfonline.com This may begin with a broad biological screening, such as a PDE-Glo bioassay, to test a product's ability to inhibit the PDE-5 enzyme. tandfonline.com Samples that show positive activity are then subjected to rigorous chemical analysis using LC-MS/MS or LC-HRMS to identify the specific active compound. tandfonline.com This method is effective at flagging products containing novel analogues that would be missed by targeted screens, as demonstrated by the identification of hydroxythiohomosildenafil (B1673985) in a product where the bioassay results did not align with the initial chemical analysis. tandfonline.com

Global Trends and Monitoring of Unapproved Phosphodiesterase-5 Inhibitor Analogues

The adulteration of dietary supplements with unapproved PDE-5 inhibitor analogues is a global phenomenon, driven by the lucrative market for sexual enhancement products. shimadzu-webapp.eunih.gov Regulatory agencies and researchers worldwide consistently report the presence of these substances in commercially available products. researchgate.net

The number of identified analogues has grown steadily over the past two decades. A 2023 review identified 112 unique unapproved PDE-5 inhibitors found as adulterants between 2003 and July 2023. tandfonline.comresearchgate.net These are predominantly analogues of sildenafil (B151), followed by tadalafil and vardenafil. tandfonline.com The constant synthesis of new analogues by illicit manufacturers is a key trend, aimed at evading detection by established analytical methods. nih.gov

Studies from various countries highlight the high prevalence of this adulteration. For example, a study of 40 herbal supplements from the Ghanaian market found that 90% had the ability to inhibit the PDE-5 enzyme, with many containing sildenafil, vardenafil, or tadalafil. tandfonline.com Another survey in the United States found that 67% of 102 different products purchased from 28 retail locations were adulterated with at least one PDE-5 inhibitor. researchgate.net A significant trend is the inclusion of multiple different adulterants within a single product, with some samples containing up to five different PDE-5 inhibitors. uts.edu.auresearchgate.net This practice increases the potential health risks for unsuspecting consumers.

Table 2: Number of Identified Unapproved PDE-5 Inhibitor Analogues (as of July 2023)

| Parent Compound | Number of Identified Analogues | Percentage of Total | Reference |

|---|---|---|---|

| Sildenafil | 75 | 67% | tandfonline.com |

| Tadalafil | 26 | 23% | tandfonline.com |

| Vardenafil | 9 | 8% | tandfonline.com |

| Other | 2 | 2% | tandfonline.com |

| Total | 112 | 100% | tandfonline.com |

This ongoing global issue underscores the need for continued vigilance, international cooperation, and the development of advanced, flexible analytical strategies to protect public health from the dangers of adulterated products. nih.gov

Q & A

Q. What steps ensure reproducibility in multi-center studies of this compound’s therapeutic potential?

- Methodological Answer : Standardize protocols using SOPs validated across labs. Distribute aliquots of the compound from a single batch to minimize variability. Implement centralized data management with blinded third-party analysis. Use CONSORT or ARRIVE checklists for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.